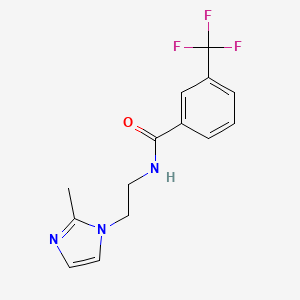

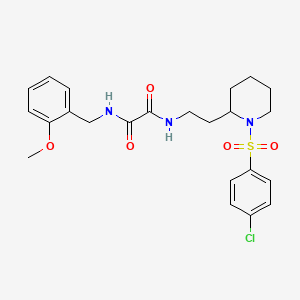

![molecular formula C19H13BrN4O4S B2722318 N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1112026-28-4](/img/structure/B2722318.png)

N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

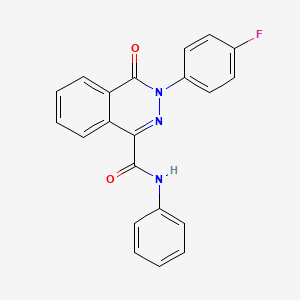

“N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” is a chemical compound with the molecular formula C19H13BrN4O4S. It is a derivative of phenoxy acetamide, a class of compounds that have been investigated for their synthesis and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound involves various functional groups, including an allyl group and a sulfonamide group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The sulfonamide functional group is an organosulfur group with the structure R−S(=O)2−NR2 .Applications De Recherche Scientifique

Molecular Mechanisms and Cellular Processes

Nicotinamide and its analogs have been studied for their roles in various cellular processes, including DNA repair, energy metabolism, and enzymatic reactions. For instance, nicotinamide has been shown to stimulate DNA repair in human lymphocytes, highlighting its potential utility in understanding cellular repair mechanisms and possibly contributing to cancer research (Berger et al., 1980). Furthermore, nicotinamide phosphoribosyltransferase (NAMPT) plays a critical role in converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism, which can be pivotal in studying metabolic disorders and aging (Tolstikov et al., 2014).

Enzyme Inhibition and Activation

The study of nicotinamide derivatives extends to their influence on enzyme activity. For example, the inhibition of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, affects cellular methylation potential and has implications for cancer and metabolic diseases (Ulanovskaya et al., 2013). Such insights could guide the development of novel therapeutic strategies targeting NNMT for treating various conditions.

Neuroprotection and Neurodegenerative Diseases

Compounds structurally related to nicotinamide have been explored for their neuroprotective properties. For instance, YM-244769, a derivative that inhibits the Na+/Ca2+ exchange in neuronal cells, demonstrates protective effects against hypoxia/reoxygenation-induced cell damage, suggesting potential applications in neurodegenerative disease research and therapy (Iwamoto & Kita, 2006).

Orientations Futures

Phenoxy acetamide and its derivatives have been the focus of recent investigations due to their potential therapeutic applications . This suggests that “N-allyl-6-(4-{[(2-methylphenyl)sulfonyl]amino}phenoxy)nicotinamide” and similar compounds could be of interest in future research and development efforts in medicinal chemistry.

Propriétés

IUPAC Name |

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTAVWRXSVILTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)

![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)

![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2722256.png)